The Discovery and Development of ARRY-520 (Filanesib): A Technical Guide for Researchers
The Discovery and Development of ARRY-520 (Filanesib): A Technical Guide for Researchers
Introduction
ARRY-520, also known as filanesib, is a potent and highly selective, small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1][2] By targeting KSP, ARRY-520 disrupts the process of mitosis, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] This targeted mechanism of action presented a promising therapeutic strategy, potentially avoiding the neurotoxicity associated with traditional anti-mitotic agents like taxanes and vinca (B1221190) alkaloids, which broadly affect microtubule dynamics.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of ARRY-520.
Mechanism of Action
ARRY-520 is a non-competitive and allosteric inhibitor of human KSP.[4] It binds to a site distinct from the ATP and microtubule binding sites, locking the enzyme in a conformation that prevents its motor activity.[1] This inhibition prevents the proper separation of centrosomes, leading to the formation of characteristic monopolar spindles, a hallmark of KSP inhibition.[4][5] The cell's spindle assembly checkpoint recognizes this aberrant spindle formation and triggers a prolonged mitotic arrest. This sustained arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]
Mechanism of Action of ARRY-520
Preclinical Development
The preclinical evaluation of ARRY-520 involved a comprehensive assessment of its in vitro and in vivo activity across a range of cancer models.
In Vitro Activity
ARRY-520 demonstrated potent enzymatic inhibition of human KSP and significant anti-proliferative activity against a diverse panel of human cancer cell lines.
| Parameter | Target / Cell Line | Value | Reference |
| IC50 | Human KSP (Enzymatic Assay) | 6 nM | [4][8] |
| EC50 (Anti-proliferative) | Various Tumor Cell Lines | 0.4 nM - 14.4 nM | [7] |
| HCT-15 (P-gp expressing) | 3.7 nM | [1] | |
| NCI/ADR-RES (P-gp expressing) | 14.4 nM | [4] | |
| K562/ADR (P-gp expressing) | 4.2 nM | [4] | |
| A2780, CP70, 01-28 (Ovarian) | 15 nM | [3] | |
| HL-60 (AML) | 0.5 nM | [4] | |
| MV4-11 (AML) | 0.4 nM | [4] | |
| RPMI-8226 (Multiple Myeloma) | 0.6 nM | [4] | |
| K562 (CML) | 0.7 nM | [4] | |
| MDA-MB-468 (Breast) | 0.9 nM | [4] | |
| HT-29 (Colon) | 1.1 nM | [4] | |
| PC-3 (Prostate) | 1.2 nM | [4] |
In Vivo Efficacy
In vivo studies using xenograft models demonstrated significant anti-tumor activity of ARRY-520, including complete responses in hematological tumor models.[5][9]
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| RPMI-8226 (Multiple Myeloma) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |
| HL-60 (AML) | 27 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |
| MV4-11 (AML) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [4] |
| HT-29 (Colon) | 30 mg/kg, i.p., q4dx3 | 85% | [4] |
| PC-3 (Prostate) | 30 mg/kg, i.p., q4dx3 | 80% | [4] |
| UISO-BCA-1 (Breast, Taxane-Resistant) | 30 mg/kg, i.p., q4dx3 | 70% | [4] |
Clinical Development
ARRY-520 has been evaluated in several clinical trials, primarily in patients with advanced solid tumors and hematological malignancies, particularly multiple myeloma.
Phase 1 Studies
First-in-human Phase 1 studies in patients with advanced solid tumors and advanced myeloid leukemias established the safety profile and maximum tolerated dose (MTD) of ARRY-520.[10][11]
| Trial Population | Dosing Schedule(s) | MTD | Key Toxicities | Pharmacokinetics | Reference |
| Advanced Solid Tumors | Day 1 of a 3-week cycle; Days 1 & 2 of a 2-week cycle | 2.50 mg/m²/cycle (both schedules); 3.20 mg/m²/cycle with filgrastim | Neutropenia | Half-life: ~70 hours | [10][12] |
| Advanced Myeloid Leukemias | Single dose per cycle; Day 1, 3, & 5 divided dose per cycle | 4.5 mg/m² total dose per cycle (both schedules) | Mucositis, exfoliative rash, hand-foot syndrome, hyperbilirubinemia, myelosuppression | Half-life: >90 hours | [11] |
Studies in Multiple Myeloma
ARRY-520 has shown promising single-agent activity in heavily pretreated patients with relapsed/refractory multiple myeloma.[13] Combination studies with other anti-myeloma agents have also been conducted.[14]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of KSP inhibitors like ARRY-520.
Experimental Workflow for ARRY-520 Characterization
KSP Inhibition Assay (Enzymatic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-520 against purified human KSP enzyme.[4]
-
Methodology:
-
Reagents: Recombinant human KSP motor domain, polymerized microtubules, assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel), and ATP.[4]
-
Procedure: In a 96-well plate, combine KSP enzyme, microtubules, and varying concentrations of ARRY-520 in the assay buffer. Initiate the reaction by adding ATP.[4]
-
Detection: Measure the rate of ATP hydrolysis, typically through the detection of inorganic phosphate, using a colorimetric or fluorescent method.
-
Analysis: Plot the percentage of enzyme activity against the log concentration of ARRY-520 and fit a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTS)
-
Objective: To determine the anti-proliferative activity (EC50) of ARRY-520 in cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[15]
-
Treatment: Treat cells with a serial dilution of ARRY-520 and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[15]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of ARRY-520 to determine the EC50 value.[15]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of ARRY-520 on cell cycle distribution.[1]
-
Methodology:
-
Cell Treatment: Treat cells with ARRY-520 at various concentrations for a defined period (e.g., 24 hours).[15]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[5][15]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Immunofluorescence for Monopolar Spindle Formation
-
Objective: To visualize the formation of monopolar spindles induced by ARRY-520.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with ARRY-520.[16]
-
Fixation and Permeabilization: Fix the cells (e.g., with methanol (B129727) or paraformaldehyde) and permeabilize them.[16]
-
Immunostaining: Block non-specific binding and incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes). Follow with fluorescently labeled secondary antibodies.[16]
-
Nuclear Staining: Stain the nuclei with DAPI.[16]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to observe spindle morphology.[16]
-
Apoptosis Assays
-
Annexin V/PI Staining:
-
Objective: To detect and quantify early and late-stage apoptosis.
-
Methodology: Treat cells with ARRY-520, then stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
-
TUNEL Assay:
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[6]
-
Methodology: Treat cells with ARRY-520, fix, and permeabilize them. Use the TUNEL assay to enzymatically label the free 3'-hydroxyl ends of fragmented DNA with fluorescently labeled nucleotides. Analyze by fluorescence microscopy or flow cytometry.[6][17]
-
In Vivo Xenograft Studies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
